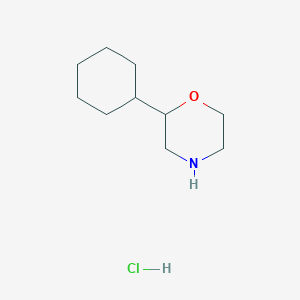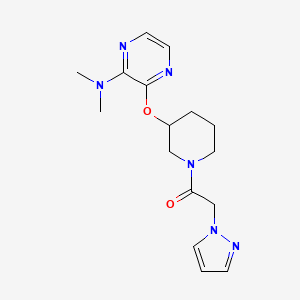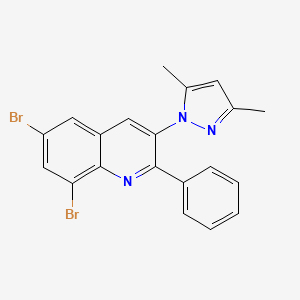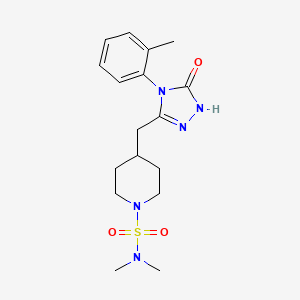
Ethyl 2-(3,5-dichlorobenzamido)-4-phenylthiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(3,5-dichlorobenzamido)-4-phenylthiazole-5-carboxylate, commonly known as DAPT, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. DAPT is a gamma-secretase inhibitor that targets the Notch signaling pathway, which plays a crucial role in the development of various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases.
Mechanism of Action
DAPT is a gamma-secretase inhibitor that targets the Notch signaling pathway. The Notch signaling pathway plays a crucial role in cell proliferation, differentiation, and apoptosis. The pathway is activated when the Notch receptor binds to its ligand, leading to the cleavage of the Notch receptor by gamma-secretase. This cleavage releases the Notch intracellular domain (NICD), which translocates to the nucleus and activates the transcription of various genes involved in cell proliferation and differentiation. DAPT inhibits the cleavage of the Notch receptor by gamma-secretase, thereby blocking the activation of the Notch signaling pathway.
Biochemical and Physiological Effects:
DAPT has been shown to have various biochemical and physiological effects. In cancer cells, DAPT inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. DAPT has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In Alzheimer's disease, DAPT has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease. Additionally, DAPT has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of DAPT is its specificity for the Notch signaling pathway. DAPT has been shown to have minimal off-target effects, making it a valuable tool for studying the Notch signaling pathway. Additionally, DAPT has been shown to have good bioavailability and pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of DAPT is its potential toxicity, especially at high doses. Therefore, careful dose optimization is necessary for in vivo studies.
Future Directions
There are several future directions for the research on DAPT. One of the directions is to explore the potential of DAPT as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. Additionally, further studies are needed to understand the mechanism of action of DAPT and its interaction with other signaling pathways. Furthermore, the development of more specific and potent gamma-secretase inhibitors could lead to the discovery of new therapeutic targets for various diseases.
Synthesis Methods
The synthesis of DAPT involves a multi-step process that includes the reaction of 2-aminobenzoic acid with 3,5-dichlorophenyl isocyanate to form 2-(3,5-dichlorobenzamido)benzoic acid. The next step involves the reaction of 2-(3,5-dichlorobenzamido)benzoic acid with thionyl chloride to form 2-(3,5-dichlorobenzamido)benzoyl chloride. The final step involves the reaction of 2-(3,5-dichlorobenzamido)benzoyl chloride with ethyl 4-aminothiazole-5-carboxylate to form DAPT.
Scientific Research Applications
DAPT has been extensively studied in various preclinical and clinical studies for its potential therapeutic applications. One of the most promising applications of DAPT is in cancer therapy. DAPT has been shown to inhibit the growth and proliferation of cancer cells by targeting the Notch signaling pathway. Additionally, DAPT has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
properties
IUPAC Name |
ethyl 2-[(3,5-dichlorobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O3S/c1-2-26-18(25)16-15(11-6-4-3-5-7-11)22-19(27-16)23-17(24)12-8-13(20)10-14(21)9-12/h3-10H,2H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMBDNIOCTYOPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC(=C2)Cl)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3,5-dichlorobenzamido)-4-phenylthiazole-5-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(tert-Butoxycarbonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylic acid](/img/structure/B2459231.png)

![2-[(4Z)-4-benzylidene-2,5-dioxoimidazolidin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2459233.png)


![N-(3,4-dimethylphenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2459236.png)
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide](/img/structure/B2459242.png)
![2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2459243.png)
![2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine](/img/structure/B2459246.png)
![6-(Boc-amino)-1-azaspiro[3.3]heptane](/img/structure/B2459247.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2459250.png)
![1-(3-chloro-4-methylphenyl)-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2459251.png)

![2-(3-Chlorophenyl)-4-(((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyloxazole](/img/structure/B2459253.png)